(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one
Description
The compound (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one is a chalcone derivative characterized by:
- A conjugated α,β-unsaturated ketone backbone.
- A dimethylamino (-N(CH₃)₂) group at the 3-position, acting as an electron-donating substituent.
- A pyrimidin-2-yloxy group at the para-position of the aryl ring, introducing a heterocyclic ether moiety.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)11-8-14(19)12-4-6-13(7-5-12)20-15-16-9-3-10-17-15/h3-11H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUFCTIUPAXZJZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the pyrimidin-2-yloxy group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the enone to an alcohol or alkane.
Substitution: The dimethylamino and pyrimidin-2-yloxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity studies: Researchers may investigate the biological activity of the compound and its derivatives, including potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: The compound could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Material science: The compound and its derivatives may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chalcones with dimethylamino and diverse substituents are extensively studied. Below, we compare the target compound with analogs grouped by substituent type, biological activity, and physicochemical properties.
Monoamine Oxidase (MAO) Inhibition
Chalcones with dimethylamino and heterocyclic/electron-withdrawing groups show MAO inhibition. Key examples:
Insights :
- The dimethylamino group enhances electron donation, improving binding to MAO isoforms .
Antiviral Activity
Chalcones with dimethylamino and aryl groups show interactions with viral proteins:
- PAAPA: N-(4-[(2E)-3-(4-Dimethylaminophenyl)-1-phenylprop-2-en-1-one]) acetamide exhibited strong ACE2 binding, relevant to SARS-CoV-2 entry .
- Target : The pyrimidinyloxy group could enhance interactions with viral spike proteins due to hydrogen bonding.
Photophysical and NLO Properties
Chalcones with extended π-systems or electron-donor-acceptor (D-π-A) architectures exhibit NLO activity:
Insights :
Physicochemical Properties
Synthetic yields, melting points, and spectral data for selected analogs:
Insights :
Structural Modifications and SAR
- Heterocyclic Substituents : Imidazole (IM5) and thiophene () groups improve MAO inhibition and solubility. Pyrimidinyloxy may offer similar benefits with added metabolic stability.
- Extended π-Systems : Anthracene derivatives (AN-1, AN-2) show enhanced NLO but reduced solubility . The target’s pyrimidinyloxy balances conjugation and solubility.
- Electron-Withdrawing Groups : Nitro or chloro substituents () increase dipole moments but reduce bioavailability.
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one , also known by its CAS number 339018-66-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 269.299 g/mol . The structure features a dimethylamino group and a pyrimidinyl ether moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.299 g/mol |
| CAS Number | 339018-66-5 |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics .
Cytotoxicity
The compound has also been evaluated for cytotoxic effects on cancer cell lines. In studies utilizing the MTT assay, it was shown to induce apoptosis in several cancer cell types, including breast and lung cancer cells. The IC50 values were reported to be in the low micromolar range, indicating strong potential as an anticancer agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Gyrase : Molecular docking studies have indicated strong binding affinity to DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key residues in the active site, disrupting bacterial replication processes .
- Interaction with Cellular Pathways : The compound's structure allows it to interact with various cellular pathways involved in apoptosis and cell cycle regulation, leading to increased cytotoxicity against cancer cells .
Case Studies and Research Findings
Several case studies highlight the compound's potential:
- Study 1 : A study published in MDPI evaluated the compound's antibacterial properties against clinical isolates of resistant bacteria. Results showed an MIC of 0.21 µM against Pseudomonas aeruginosa, demonstrating its efficacy as a novel antimicrobial agent .
- Study 2 : Research focusing on cytotoxicity revealed that this compound significantly inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
